![molecular formula C26H36N6O6 B14166646 N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea} CAS No. 6342-41-2](/img/structure/B14166646.png)
N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea}: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and morpholinylmethylurea functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxy-1,1’-biphenyl and an appropriate boronic acid derivative.
Introduction of Urea Groups: The biphenyl intermediate is then reacted with isocyanates to introduce the urea functionalities.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The urea functionalities can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
科学的研究の応用
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} has diverse applications in scientific research:
作用機序
The mechanism of action of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with similar methoxy substitutions.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Contains amino groups instead of urea functionalities.
tBuBrettPhos: A phosphine ligand with a similar biphenyl core but different functional groups.
Uniqueness
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} is unique due to its combination of methoxy, urea, and morpholine groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
6342-41-2 |
|---|---|
分子式 |
C26H36N6O6 |
分子量 |
528.6 g/mol |
IUPAC名 |
1-[2-methoxy-4-[3-methoxy-4-(morpholin-4-ylmethylcarbamoylamino)phenyl]phenyl]-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C26H36N6O6/c1-35-23-15-19(3-5-21(23)29-25(33)27-17-31-7-11-37-12-8-31)20-4-6-22(24(16-20)36-2)30-26(34)28-18-32-9-13-38-14-10-32/h3-6,15-16H,7-14,17-18H2,1-2H3,(H2,27,29,33)(H2,28,30,34) |
InChIキー |
PNXDXGINBWVLHP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NCN3CCOCC3)OC)NC(=O)NCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


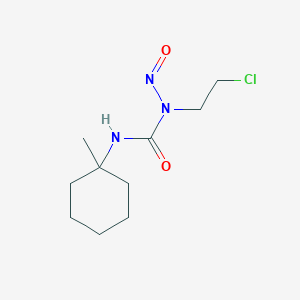
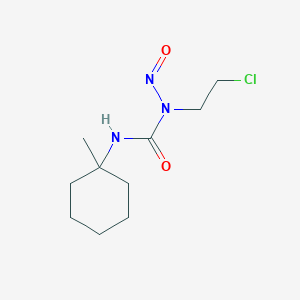
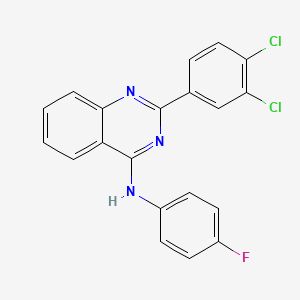
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
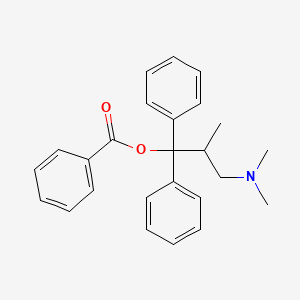
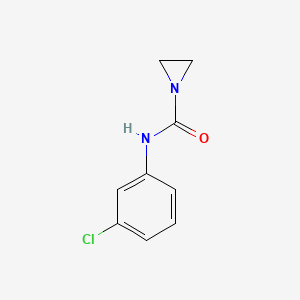
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
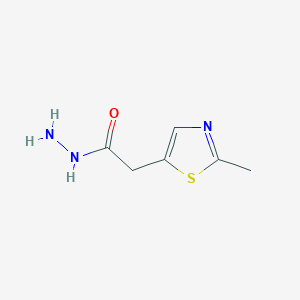
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
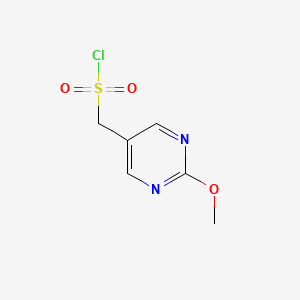
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
